molecular formula C23H28N2O7 B2956340 2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate CAS No. 1209362-58-2

2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate

Cat. No.: B2956340
CAS No.: 1209362-58-2
M. Wt: 444.484
InChI Key: DNNIZTRBVWAAPE-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenyl group at the 1-position and a 3,4,5-trimethoxybenzoate ester moiety linked via a ketone-containing ethyl chain. This structure combines aromatic methoxy groups, known for enhancing lipophilicity and receptor interactions, with a piperazine scaffold that often contributes to CNS activity .

Properties

IUPAC Name

[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O7/c1-28-18-7-5-17(6-8-18)24-9-11-25(12-10-24)21(26)15-32-23(27)16-13-19(29-2)22(31-4)20(14-16)30-3/h5-8,13-14H,9-12,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNIZTRBVWAAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N5O3C_{20}H_{21}N_{5}O_{3} with a molecular weight of approximately 379.4 g/mol. The structure features a piperazine ring connected to a methoxyphenyl group and a benzoate moiety, which may contribute to its biological properties.

Research indicates that compounds containing piperazine rings often exhibit various pharmacological effects due to their ability to interact with neurotransmitter receptors. Specifically, this compound may modulate serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.

Biological Activity and Therapeutic Potential

  • Antidepressant Activity : Preliminary studies suggest that derivatives of piperazine can exhibit antidepressant-like effects in animal models. The modulation of serotonin levels through receptor interaction is hypothesized to be a significant factor in this activity .
  • Antimicrobial Properties : Some studies have indicated that compounds similar to 2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate possess antimicrobial activity against various bacterial strains. This could be beneficial in developing new antibiotics .
  • Cytotoxic Effects : Research has shown that certain piperazine derivatives can induce cytotoxicity in cancer cell lines. The specific pathways involved may include apoptosis and cell cycle arrest mechanisms .

Case Studies

  • Study on Antidepressant Effects : A study conducted on animal models demonstrated that administration of piperazine derivatives resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The compound's efficacy was compared to standard antidepressants like fluoxetine .
  • Antimicrobial Screening : A screening assay evaluated the antimicrobial activity of various piperazine compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited promising inhibitory effects, suggesting potential therapeutic applications in infectious diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduction in depressive behaviors
AntimicrobialInhibition against bacterial strains
CytotoxicityInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Key Structural Features :

  • Piperazine ring : A six-membered diamine ring enabling conformational flexibility and hydrogen bonding.
  • 3,4,5-Trimethoxybenzoate ester : A sterically bulky aromatic group that may enhance metabolic stability compared to simpler esters .

The presence of multiple methoxy groups likely increases logP values, favoring blood-brain barrier penetration .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents (R Groups) Melting Point (°C) Molecular Weight (g/mol) Key References
Target Compound Piperazine + ester linker R1: 4-Methoxyphenyl; R2: 3,4,5-trimethoxybenzoyl N/A ~500–550*
Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) Piperazine + quinoline R: 4-Methoxyphenyl Yellow solid (exact mp N/A) ~500–550
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) Piperazine + thiazole R1: 4-Methoxyphenyl; R2: p-tolyl 289–290 422.54
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Piperazine + fluorobenzoyl R1: 2-Fluorobenzoyl; R2: 4-hydroxyphenyl N/A ~450–500*
Epimidin (1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one) Piperazine + pyrazolopyrimidine R1, R2: 4-Methoxyphenyl N/A ~600–650

*Estimated based on structural analogs.

Key Observations :

Substituent Impact on Solubility :

  • The target compound’s 3,4,5-trimethoxybenzoate ester likely reduces aqueous solubility compared to simpler esters (e.g., methyl benzoate derivatives in C6) due to increased hydrophobicity .
  • Hydrochloride salts (e.g., {2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride) exhibit enhanced solubility in polar solvents .

Thermal Stability: Thiazole derivatives (e.g., compound 13 ) show higher melting points (>280°C) than quinoline-based analogs (C6, yellow solid), suggesting stronger intermolecular interactions from hydrogen-bonding thiazole groups.

Key Observations :

  • The target compound’s synthesis likely follows routes similar to C6 or thiazole derivatives , involving piperazine-aryl coupling and esterification.
  • Analytical validation for precise quantification (e.g., HPLC for Epimidin ) is critical for pharmacological development but is currently lacking for the target compound.

Recommendations :

  • Conduct HPLC validation for purity assessment .
  • Evaluate in vitro binding assays (e.g., MMP inhibition or GABA receptor modulation ).
  • Compare metabolic stability with hydrochloride salts .

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